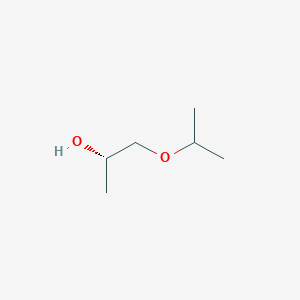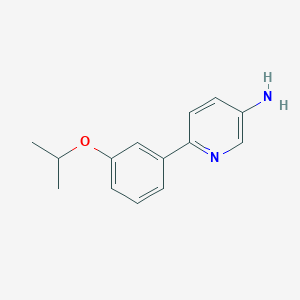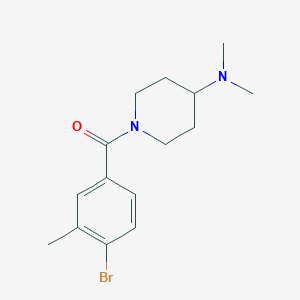
(2,6-Dimethylphenyl)methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenyl)methanethiol is an organosulfur compound with the molecular formula C₉H₁₂S. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring substituted with two methyl groups at the 2 and 6 positions. This compound is known for its strong and often unpleasant odor, typical of thiols. It is used in various chemical processes and has applications in different fields, including organic synthesis and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,6-Dimethylphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzyl chloride with sodium hydrosulfide (NaSH) in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired thiol compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of starting materials, controlled addition of reagents, and efficient separation of the product from by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dimethylphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups on the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Sulfonic Acids: Further oxidation of disulfides can yield sulfonic acids.
Substituted Benzene Derivatives: Products of nucleophilic substitution reactions
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of (2,6-Dimethylphenyl)methanethiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanethiol (CH₃SH): A simpler thiol with a similar structure but without the aromatic ring.
Ethanethiol (C₂H₅SH): Another simple thiol with an ethyl group instead of a benzene ring.
2,6-Dimethylphenol (C₈H₁₀O): Similar aromatic structure but with a hydroxyl group instead of a thiol group
Uniqueness
(2,6-Dimethylphenyl)methanethiol is unique due to the presence of both the aromatic ring and the thiol group, which confer distinct chemical properties and reactivity. Its specific substitution pattern (methyl groups at the 2 and 6 positions) further differentiates it from other thiols and phenols, making it valuable in specialized chemical applications .
Eigenschaften
IUPAC Name |
(2,6-dimethylphenyl)methanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-7-4-3-5-8(2)9(7)6-10/h3-5,10H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCATQPMBHAFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl[(5-methoxypyridin-3-yl)methyl]amine](/img/structure/B7974378.png)
![1-[4-(5-Methoxypyridin-3-yl)phenyl]ethan-1-one](/img/structure/B7974384.png)




